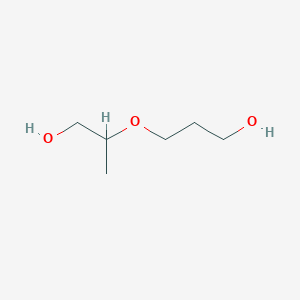

2-(3-Hydroxypropoxy)propan-1-ol

Description

Properties

CAS No. |

139720-98-2 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2-(3-hydroxypropoxy)propan-1-ol |

InChI |

InChI=1S/C6H14O3/c1-6(5-8)9-4-2-3-7/h6-8H,2-5H2,1H3 |

InChI Key |

PEMZXAMXLONKKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Simple Alcohols: Propan-1-ol (n-Propanol)

- Structure : A primary alcohol (CH₃CH₂CH₂OH) lacking ether or additional hydroxyl groups.

- Physical Properties : Lower molecular weight (60.10 g/mol), boiling point ~97°C, and high flammability (Flash Point: 15°C) .

- Safety : Classified as highly flammable (H225) and toxic to eyes (H318) .

- Applications : Industrial solvent, disinfectant, and fuel additive.

- Key Difference : The absence of ether linkages and a single hydroxyl group limit its versatility compared to 2-(3-hydroxypropoxy)propan-1-ol.

Amino Alcohols: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Contains a tertiary amine and dimethyl groups (C₉H₂₁NO).

- Physical Properties : Higher density (0.875 g/cm³), elevated flash point (73.9°C), and molar mass 159.27 g/mol .

- Applications : Intermediate in surfactants or pharmaceuticals.

- Key Difference: The amino group introduces basicity, altering reactivity and applications compared to the neutral ether-alcohol.

Glycol Derivatives: Tripropylene Glycol (2-(2-(2-Hydroxypropoxy)propoxy)propanol)

- Structure : A triether-alcohol (C₉H₂₀O₄) with three ether linkages and three hydroxyl groups .

- Physical Properties : Higher molecular weight (192.25 g/mol), fully water-soluble, and high boiling point.

- Applications : Solvent in cosmetics, inks, and resins due to its hygroscopicity and stability .

- Key Difference : Increased ether linkages enhance solubility and reduce volatility relative to 2-(3-hydroxypropoxy)propan-1-ol.

Phenolic Ethers: 3-(2,3-Dimethylphenoxy)propan-1-ol

- Structure: Phenolic ether with dimethyl substituents (C₁₁H₁₆O₂).

- Synthesis: Produced via nucleophilic substitution between 2,3-dimethylphenol and 3-bromopropanol .

- Applications: Potential pharmacological agent (e.g., PPARα/γ agonist in drug discovery) .

- Key Difference : The aromatic ring introduces UV stability and distinct reactivity for pharmaceutical applications.

Fragrance Alcohols: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Contains a tolyl group (C₁₂H₁₈O) for aromatic character.

- Safety : Regulated by IFRA standards for use in fragrances, with strict concentration limits .

- Applications: Fragrance ingredient with woody or floral notes.

- Key Difference: The hydrophobic tolyl group reduces water solubility, limiting use to non-polar formulations.

PEGylated Derivatives: 3-[2-[2-(3-Hydroxypropoxy)ethoxy]ethoxy]propan-1-ol

- Structure : Extended PEG chain (C₁₀H₂₂O₅) with three ether linkages.

- Physical Properties : Higher molecular weight (222.28 g/mol) and enhanced solubility in aqueous and organic phases .

- Applications : Used in PROTACs (proteolysis-targeting chimeras) for drug development .

- Key Difference : Extended PEG chain improves biocompatibility and pharmacokinetics.

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Flash Point (°C) |

|---|---|---|---|---|

| 2-(3-Hydroxypropoxy)propan-1-ol | C₆H₁₄O₃ | 134.17 | Ether, 2 -OH | Not Reported |

| Propan-1-ol | C₃H₈O | 60.10 | 1 -OH | 15 |

| Tripropylene Glycol | C₉H₂₀O₄ | 192.25 | 3 Ethers, 3 -OH | >100 |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | C₉H₂₁NO | 159.27 | Amine, 1 -OH | 73.9 |

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Hydroxypropoxy)propan-1-ol (tripropylene glycol) with high purity?

Synthesis typically involves stepwise etherification of propylene glycol or controlled condensation of propylene oxide. For high-purity yields:

- Use acid catalysts (e.g., sulfuric acid) under controlled temperature (80–120°C) to minimize side reactions.

- Purify via fractional distillation under reduced pressure (1–5 mmHg) to isolate the tripropylene glycol fraction.

- Validate purity using gas chromatography (GC) with flame ionization detection (FID), targeting >99% purity .

Q. How should researchers characterize the structural and physicochemical properties of 2-(3-Hydroxypropoxy)propan-1-ol?

Key techniques include:

- NMR Spectroscopy : Analyze and spectra to confirm hydroxyl (-OH) and ether (-O-) linkages. Peaks at δ 3.4–3.8 ppm (methylene protons adjacent to oxygen) and δ 1.2–1.5 ppm (methyl groups) are diagnostic .

- FTIR : Identify O-H stretching (3200–3600 cm) and C-O-C asymmetric vibrations (1100–1250 cm).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine glass transition () and decomposition temperatures .

Q. What safety protocols are critical when handling 2-(3-Hydroxypropoxy)propan-1-ol in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Ensure ventilation to prevent vapor accumulation (flash point: ~160°C).

- Store in airtight containers away from oxidizers. Emergency rinsing protocols for spills should follow OSHA guidelines .

Advanced Research Questions

Q. How can thermodynamic models predict the phase behavior of 2-(3-Hydroxypropoxy)propan-1-ol in mixed solvent systems?

Local composition models (e.g., NRTL, UNIQUAC) are effective for modeling activity coefficients in binary or ternary mixtures. Key steps:

Q. What advanced analytical techniques are suitable for quantifying trace impurities in 2-(3-Hydroxypropoxy)propan-1-ol?

Q. How does the molecular structure of 2-(3-Hydroxypropoxy)propan-1-ol influence its solvent properties in polymer synthesis?

- The hydroxyl groups enable hydrogen bonding, enhancing compatibility with polar polymers (e.g., polyurethanes).

- Ether linkages improve flexibility and reduce crystallinity in polymer matrices. Applications include crosslinking agents for epoxy resins and plasticizers for cellulose derivatives .

Q. What role does 2-(3-Hydroxypropoxy)propan-1-ol play in PROTACs (Proteolysis-Targeting Chimeras) development?

- As a hydrophilic linker, it balances solubility and bioavailability in E3 ligase ligand conjugates.

- Optimize linker length by adjusting propylene glycol repeat units to enhance target protein degradation efficiency .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.